molecular formula C7H5Br2NO2 B6161120 1,2-dibromo-4-methyl-3-nitrobenzene CAS No. 857001-24-2

1,2-dibromo-4-methyl-3-nitrobenzene

Cat. No.: B6161120
CAS No.: 857001-24-2
M. Wt: 294.93 g/mol
InChI Key: BMJNMLJUVINYSL-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-methyl-3-nitrobenzene is an organic compound characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dibromo-4-methyl-3-nitrobenzene typically involves a multi-step process:

    Nitration: The introduction of the nitro group is usually the first step. This can be achieved by treating methylbenzene with a nitrating mixture of concentrated sulfuric acid and nitric acid.

    Bromination: Following nitration, bromine atoms are introduced to the benzene ring.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-methyl-3-nitrobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Bromine, iron or aluminum bromide as catalysts.

    Reduction: Tin and hydrochloric acid.

    Nucleophilic Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Reduction: 1,2-dibromo-4-methyl-3-aminobenzene.

    Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dibromo-4-methyl-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-methyl-3-nitrobenzene involves its interactions with various molecular targets:

Comparison with Similar Compounds

1,2-Dibromo-4-methyl-3-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-dibromo-4-methyl-3-nitrobenzene involves the bromination of 4-methyl-3-nitrobenzene followed by the bromination of the resulting product.", "Starting Materials": [ "4-methyl-3-nitrobenzene", "Bromine", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methyl-3-nitrobenzene in acetic acid and add sodium acetate.", "Step 2: Add bromine dropwise to the reaction mixture while stirring vigorously.", "Step 3: Allow the reaction to proceed for several hours until the desired product is formed.", "Step 4: Filter the product and wash it with water.", "Step 5: Dissolve the product in sulfuric acid and add bromine dropwise.", "Step 6: Allow the reaction to proceed for several hours until the desired product is formed.", "Step 7: Filter the product and wash it with water.", "Step 8: Recrystallize the product from a suitable solvent to obtain pure 1,2-dibromo-4-methyl-3-nitrobenzene." ] }

CAS No.

857001-24-2

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

1,2-dibromo-4-methyl-3-nitrobenzene

InChI

InChI=1S/C7H5Br2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3

InChI Key

BMJNMLJUVINYSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)Br)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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